Tert-butyl N-(methylsulfamoyl)carbamate
Overview
Description
Tert-butyl N-(methylsulfamoyl)carbamate is a chemical compound with the molecular formula C6H14N2O4S and a molecular weight of 210.25 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Tert-butyl N-(methylsulfamoyl)carbamate can be synthesized through the reaction of chlorosulfonyl isocyanate with tert-butanol . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrogen chloride produced during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl N-(methylsulfamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-(methylsulfamoyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis. The tert-butyl group can be removed under mild acidic conditions, making it useful in multi-step synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(methylsulfamoyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site . The compound can be selectively removed under acidic conditions, allowing for the controlled release of the amine group . This property is particularly useful in peptide synthesis and other multi-step organic syntheses.
Comparison with Similar Compounds
Tert-butyl N-(methylsulfamoyl)carbamate can be compared with other carbamate compounds such as:
Tert-butyl carbamate: Similar in structure but lacks the methylsulfamoyl group.
N-tert-butoxycarbonyl-N’-methylsulfamide: Similar in structure but has different substituents on the carbamate group.
The uniqueness of this compound lies in its specific combination of the tert-butyl and methylsulfamoyl groups, which provide distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-(methylsulfamoyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O4S/c1-6(2,3)12-5(9)8-13(10,11)7-4/h7H,1-4H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNWFOWDUMUVHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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